molecular formula C15H17Cl2NO B11699661 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B11699661
M. Wt: 298.2 g/mol
InChI Key: XDAHFTHPRAJJAG-UHFFFAOYSA-N
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Description

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by a cyclopropane ring substituted with a dichloroethenyl group, a dimethyl group, and a carboxamide group attached to a 2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene with a dichlorocarbene source, followed by functional group transformations to introduce the carboxamide and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the dichloroethenyl group, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide: Lacks the phenyl group, resulting in different reactivity and applications.

    2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide:

    3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, leading to different reactivity and applications.

Uniqueness

The presence of both the dichloroethenyl and phenyl groups in 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from similar compounds.

Properties

Molecular Formula

C15H17Cl2NO

Molecular Weight

298.2 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C15H17Cl2NO/c1-9-6-4-5-7-11(9)18-14(19)13-10(8-12(16)17)15(13,2)3/h4-8,10,13H,1-3H3,(H,18,19)

InChI Key

XDAHFTHPRAJJAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C(C2(C)C)C=C(Cl)Cl

Origin of Product

United States

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